molecular formula C15H12O3 B8754713 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde

2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde

Cat. No. B8754713
M. Wt: 240.25 g/mol
InChI Key: LJAKFMSOCUUCEE-UHFFFAOYSA-N
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Patent
US04166180

Procedure details

To a solution of 9.4 g. of selenium dioxide in a solvent mixture of 50 ml. of dioxane and 1.7 ml. of water, was added 16.5 g. of 3-benzyloxyacetophenone. The mixture was refluxed for 4 hrs. with stirring. The resulting precipitates were removed by filtration and the solvents were distilled off from the filtrate under reduced pressure. The residue was dissolved in benzene and washed with water several times. After drying the benzene layer, benzene was removed by distillation to obtain the glyoxal as yellow liquid in a quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Se](=O)=O.[O:4]1CCOCC1.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:14]=1)=[O:12]>O>[CH2:20]([O:19][C:15]1[CH:14]=[C:13]([C:11]([CH:10]=[O:4])=[O:12])[CH:18]=[CH:17][CH:16]=1)[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled off from the filtrate under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in benzene
WASH
Type
WASH
Details
washed with water several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the benzene layer, benzene
CUSTOM
Type
CUSTOM
Details
was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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